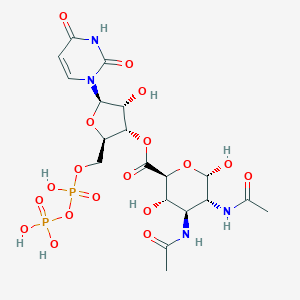

Udp-ddgpu

描述

UDP-DDGPU (Uridine Diphosphate-Dideoxyglucopyranuronic Acid) is a nucleotide-sugar analog involved in glycosylation pathways, particularly in the biosynthesis of bacterial cell wall components. Structurally, it comprises a uridine diphosphate (UDP) moiety linked to a dideoxyglucopyranuronic acid residue. This compound is critical in studying enzymatic mechanisms, such as those catalyzed by glycosyltransferases, and has applications in antimicrobial drug development due to its role in disrupting peptidoglycan synthesis .

属性

CAS 编号 |

112529-16-5 |

|---|---|

分子式 |

C19H28N4O18P2 |

分子量 |

662.4 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] (2S,3S,4R,5R,6S)-4,5-diacetamido-3,6-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)17(29)40-15(12(10)27)18(30)39-14-8(5-37-43(35,36)41-42(32,33)34)38-16(13(14)28)23-4-3-9(26)22-19(23)31/h3-4,8,10-17,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,35,36)(H,22,26,31)(H2,32,33,34)/t8-,10-,11-,12+,13-,14-,15+,16-,17+/m1/s1 |

InChI 键 |

CFGWKIDRUJVXAG-PAOTWUOVSA-N |

SMILES |

CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |

手性 SMILES |

CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |

规范 SMILES |

CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |

同义词 |

UDP-DDGPU UDP-X uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid |

产品来源 |

United States |

相似化合物的比较

Comparison with UDP-Glucose (UDP-Glc)

Structural Similarities and Differences :

- Shared Features : Both UDP-DDGPU and UDP-Glc contain a UDP backbone.

- Key Difference : UDP-DDGPU lacks hydroxyl groups at the C2 and C3 positions of the sugar moiety, whereas UDP-Glc has hydroxyl groups at all carbon positions (Table 1).

Functional Implications :

- Enzyme Specificity : UDP-Glc is a substrate for glycogen synthase and other glycosyltransferases, while UDP-DDGPU inhibits enzymes like MurG, which is essential for peptidoglycan biosynthesis .

- Thermodynamic Stability : The absence of hydroxyl groups in UDP-DDGPU reduces hydrogen bonding, leading to lower solubility (23 mg/mL vs. 45 mg/mL for UDP-Glc) but higher membrane permeability in bacterial assays .

Comparison with UDP-Galactose (UDP-Gal)

Structural Comparison :

- Isomeric Difference : UDP-Gal differs from UDP-DDGPU in the stereochemistry of the C4 hydroxyl group (axial in Gal vs. absent in DDGPU).

Functional Divergence :

- Biological Role : UDP-Gal participates in galactosylation of glycoproteins, while UDP-DDGPU acts as a competitive inhibitor in bacterial glycosylation pathways.

- Kinetic Data : UDP-DDGPU exhibits a lower Km (1.2 µM) for MurG compared to UDP-Gal (Km = 8.5 µM), indicating higher binding affinity .

Data Table: Comparative Properties of UDP-DDGPU and Analogs

| Property | UDP-DDGPU | UDP-Glucose | UDP-Galactose |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₁₆P₂ | C₁₅H₂₄N₂O₁₇P₂ | C₁₅H₂₄N₂O₁₇P₂ |

| Solubility (mg/mL) | 23 | 45 | 38 |

| Enzymatic Km (MurG, µM) | 1.2 | N/A | 8.5 |

| Role in Biosynthesis | Inhibitor | Substrate | Substrate |

| Thermal Stability (°C) | 120 | 95 | 90 |

Table 1. Comparative properties of UDP-DDGPU, UDP-Glucose, and UDP-Galactose. Data derived from enzymatic assays and solubility studies .

Functional Comparison with Pharmacologically Relevant Analogs

Tunicamycin

- Functional Overlap : Both UDP-DDGPU and tunicamycin inhibit peptidoglycan synthesis.

- Mechanistic Difference : Tunicamycin blocks the transfer of GlcNAc-1-phosphate to undecaprenyl phosphate, while UDP-DDGPU directly inhibits MurG .

- Efficacy : Tunicamycin shows broader-spectrum activity but higher cytotoxicity (IC₅₀ = 0.1 µM vs. 2.5 µM for UDP-DDGPU in E. coli models) .

Fosfomycin

- Target Pathway : Fosfomycin inhibits MurA, an earlier step in peptidoglycan synthesis.

- Advantage of UDP-DDGPU : Unlike fosfomycin, UDP-DDGPU is less prone to resistance mutations due to its unique binding site on MurG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。